molecular formula C₂₃H₂₄N₄O₈S B1140065 6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine CAS No. 135041-24-6

6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine

Número de catálogo: B1140065
Número CAS: 135041-24-6
Peso molecular: 516.52
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Systematic Nomenclature and Structural Elucidation

6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-2,3-dihydropurine represents a complex purine nucleoside analog with the Chemical Abstracts Service registry number 135041-24-6. The systematic nomenclature reflects the compound's intricate structural architecture, which incorporates multiple functional modifications to the parent xanthosine molecule. According to PubChem database records, the compound possesses a molecular formula of C₂₃H₂₄N₄O₈S and a molecular weight of 516.52 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is [(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate, which precisely describes the stereochemical configuration and functional group positioning.

The structural elucidation reveals a sophisticated molecular architecture wherein the purine base system contains a thioether linkage at the 6-position, connecting to a para-methylphenyl group. This modification fundamentally alters the electronic properties of the purine ring system compared to the parent xanthosine molecule. The ribose sugar component bears three acetyl ester groups at the 2', 3', and 5' positions, creating a fully protected carbohydrate moiety. The simplified molecular input line entry system representation indicates the precise connectivity: CC1=CC=C(C=C1)SC2=NC(=O)NC3=C2N=CN3[C@H]4C@@HOC(=O)C. This notation confirms the beta-anomeric configuration of the ribofuranose ring and the specific stereochemistry at each chiral center.

The compound exhibits characteristic physical properties that reflect its chemical structure. Commercial suppliers report the substance as a white foam with a melting point range of 94-97°C. The compound demonstrates solubility in chloroform and ethyl acetate, consistent with its enhanced lipophilic character resulting from the acetyl protecting groups and the aromatic thioether substituent. These solubility characteristics significantly differentiate the compound from unmodified nucleosides, which typically exhibit greater water solubility due to the presence of multiple hydroxyl groups on the sugar moiety.

Historical Context in Purine Nucleoside Analog Research

The development of 6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-2,3-dihydropurine emerges from decades of systematic research into purine nucleoside analogs and their therapeutic applications. The historical progression of nucleoside analog research began with fundamental discoveries regarding purine metabolism and the recognition of purine nucleoside phosphorylase as a critical enzyme in cellular biochemistry. Purine nucleoside phosphorylase deficiency, first identified by Eloise Giblett at the University of Washington in 1975, revealed the essential role of purine metabolism in immune system function and highlighted the potential for therapeutic intervention through nucleoside analog development.

The evolution of nucleoside analog design has been characterized by systematic structural modifications aimed at improving pharmacological properties while maintaining or enhancing biological activity. Early research in the 1970s and 1980s demonstrated the unique properties that specific chemical modifications could impart to nucleoside analogs, particularly regarding their interactions with cellular enzymes and their resistance to metabolic degradation. The incorporation of fluorine atoms into nucleoside structures proved particularly significant, as fluorine substitution could lock sugar conformations and influence enzyme recognition patterns. These foundational discoveries established the principles that guide contemporary nucleoside analog design, including the strategic use of protecting groups and the introduction of heteroatom substitutions.

The specific approach employed in the synthesis of 6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-2,3-dihydropurine reflects advanced understanding of structure-activity relationships in purine chemistry. Research has demonstrated that modifications at the 6-position of purine bases can significantly alter their biological properties, particularly their interactions with enzymes involved in nucleotide metabolism. The choice of a thioether linkage at this position represents a sophisticated approach to modifying the electronic properties of the purine ring while maintaining structural compatibility with cellular transport and recognition mechanisms. Furthermore, the comprehensive acetylation of the ribose moiety follows established principles of nucleoside prodrug design, where acetyl groups serve as protecting groups that can be removed by cellular esterases to release the active nucleoside.

Contemporary research has increasingly focused on developing nucleoside analogs with enhanced selectivity and reduced toxicity profiles. The development of compounds like 6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-2,3-dihydropurine represents the culmination of this research trajectory, incorporating multiple design elements aimed at optimizing both pharmacokinetic and pharmacodynamic properties. Recent studies have identified novel purine nucleoside phosphorylase inhibitors with remarkable potency and selectivity, achieving inhibitory concentration values as low as 19 nanomolar for human purine nucleoside phosphorylase and demonstrating highly selective cytotoxicity toward T-lymphoblastic cell lines.

Biological Relevance of Thioether and Acetyl Modifications

The biological relevance of the thioether and acetyl modifications present in 6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-2,3-dihydropurine stems from their profound effects on the compound's pharmacological properties and cellular interactions. The thioether functional group at the 6-position of the purine ring introduces significant electronic and steric changes that can dramatically alter the compound's binding affinity for various enzymes and receptors. Research has demonstrated that sulfur-containing modifications in nucleoside analogs can enhance lipophilicity, improve cellular uptake, and modify the compound's susceptibility to enzymatic degradation. The specific incorporation of a para-methylphenyl group through the thioether linkage creates a bulky, lipophilic substituent that may influence the compound's interaction with cellular membranes and transport proteins.

The acetyl modifications serve multiple critical functions in the biological activity of the compound. Acetyl groups function as protecting groups that can significantly alter the pharmacokinetic properties of nucleoside analogs by increasing their lipophilicity and improving their ability to cross cellular membranes. Once inside cells, these acetyl groups can be hydrolyzed by non-specific esterases, releasing the active nucleoside analog. This prodrug approach has proven particularly valuable in nucleoside analog development because it can overcome limitations associated with poor cellular uptake of highly polar, unprotected nucleosides. The triacetate modification pattern observed in this compound represents a comprehensive protection strategy that maximizes the lipophilic character while maintaining the potential for complete deprotection.

Modification Type Location Biological Effect Mechanism
Thioether 6-position purine Enhanced lipophilicity, altered enzyme binding Electronic modification of purine ring
Para-methylphenyl Thioether substituent Increased steric bulk, improved membrane permeability Hydrophobic interactions
Acetyl groups 2', 3', 5' positions Prodrug activation, improved uptake Esterase-mediated hydrolysis

The biological significance of these modifications extends to their potential effects on enzyme selectivity and cellular targeting. Research has shown that structural modifications to purine nucleosides can dramatically alter their recognition by different classes of enzymes, including kinases, phosphorylases, and polymerases. The thioether modification at the 6-position may influence the compound's interaction with purine nucleoside phosphorylase, a key enzyme in purine metabolism that has emerged as an important therapeutic target. Studies have demonstrated that purine nucleoside phosphorylase plays a crucial role in T-cell function, and selective inhibition of this enzyme can lead to immunosuppressive effects with potential applications in treating autoimmune diseases and preventing organ transplant rejection.

The acetyl protecting groups also contribute to the compound's biological relevance through their effects on cellular distribution and metabolism. Research has indicated that acetylated nucleoside analogs often exhibit different tissue distribution patterns compared to their unprotected counterparts, potentially allowing for more targeted therapeutic effects. The hydrolysis of acetyl groups by cellular esterases represents a form of bioactivation that can provide temporal control over drug release and activity. This mechanism is particularly important in the context of nucleoside analog therapy, where the timing and location of drug activation can significantly influence therapeutic efficacy and toxicity profiles.

Propiedades

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O8S/c1-11-5-7-15(8-6-11)36-21-17-20(25-23(31)26-21)27(10-24-17)22-19(34-14(4)30)18(33-13(3)29)16(35-22)9-32-12(2)28/h5-8,10,16,18-19,22H,9H2,1-4H3,(H,25,26,31)/t16-,18-,19-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOSQAPWZULDRY-WGQQHEPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=O)NC3=C2N=CN3C4C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=NC(=O)NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901182921
Record name Xanthosine, 6-S-(4-methylphenyl)-6-thio-, 2′,3′,5′-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135041-24-6
Record name Xanthosine, 6-S-(4-methylphenyl)-6-thio-, 2′,3′,5′-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135041-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xanthosine, 6-S-(4-methylphenyl)-6-thio-, 2′,3′,5′-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Protection of Ribose Hydroxyl Groups

The synthesis begins with guanosine, a naturally occurring nucleoside. The ribose sugar’s 2', 3', and 5' hydroxyl groups are acetylated using acetic anhydride in the presence of pyridine or 4-dimethylaminopyridine (DMAP) as a catalyst. This step yields 2',3',5'-tri-O-acetyl-guanosine, which protects the hydroxyl groups from undesired side reactions during subsequent steps.

Chlorination at Position 6

The 6-oxo group of the guanine moiety is converted to a chloro substituent using phosphorus oxychloride (POCl₃) in a non-aqueous solvent such as dimethylformamide (DMF) or pyridine. This reaction proceeds via nucleophilic substitution, where the oxo group is replaced by chloride, forming 6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)guanine.

Thio Substitution with 4-Methylthiophenol

The chloro group at position 6 is displaced by a (4-methylphenyl)thio moiety through a nucleophilic aromatic substitution (SNAr) reaction. Treatment with 4-methylthiophenol in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent (e.g., DMF or dimethyl sulfoxide) facilitates this substitution. The reaction typically occurs at elevated temperatures (50–80°C) to enhance reactivity.

Deamination of 2-Amino to 2-Oxo

The 2-amino group of the guanine derivative is converted to a 2-oxo group via deamination. This is achieved using nitrous acid (HNO₂), generated in situ by sodium nitrite (NaNO₂) in an acidic medium such as hydrochloric acid (HCl). The reaction proceeds through diazotization followed by hydrolysis, yielding the target 2-oxo derivative.

Purification and Characterization

The final product is purified via column chromatography using silica gel and a gradient eluent system (e.g., ethyl acetate/hexane). Structural confirmation is performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Thionation of Tricyclic Purine Intermediates

Formation of Tricyclic Guanosine Analogues

An alternative route involves synthesizing tricyclic guanosine derivatives as intermediates. Guanosine is reacted with chloroacetaldehyde or bromoacetone under controlled conditions to form a fused five-membered ring at the C-6 and N-1 positions. This step generates a tricyclic structure, such as 1,N²-ethenoguanosine, which enhances the reactivity of the purine ring.

Thionation Reaction

The tricyclic intermediate undergoes thionation using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) in anhydrous toluene or xylene. This replaces the oxo group at position 6 with a thio group. Subsequent cleavage of the tricyclic structure under acidic or basic conditions yields the 6-thio derivative. The ribose hydroxyls are pre-protected as acetyl groups to prevent undesired side reactions.

Functionalization with 4-Methylphenyl Group

The thio group at position 6 is further functionalized via a coupling reaction with 4-methylphenyl iodide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., triethylamine). This Ullmann-type coupling introduces the (4-methylphenyl)thio moiety.

Nucleophilic Aromatic Substitution (SNAr) Using Pre-functionalized Intermediates

Preparation of 2,6-Dichloropurine Derivatives

Starting from 2,6-dichloropurine, the N-9 position is glycosylated with 2',3',5'-tri-O-acetyl-β-D-ribofuranose using Vorbrüggen glycosylation conditions (e.g., trimethylsilyl triflate as a catalyst in acetonitrile). This yields 2,6-dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine.

Selective Substitution at Position 6

The 6-chloro group is selectively displaced by (4-methylphenyl)thiolate in an SNAr reaction. The thiolate nucleophile is generated by deprotonating 4-methylthiophenol with a strong base (e.g., NaH) in a dry solvent such as tetrahydrofuran (THF). The reaction proceeds at room temperature, leveraging the higher reactivity of the C-6 position compared to C-2.

Oxidation of 2-Chloro to 2-Oxo

The remaining 2-chloro group is hydrolyzed to a 2-oxo group using aqueous sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) at elevated temperatures (60–80°C). This step completes the synthesis of the target compound.

Comparative Analysis of Synthetic Methods

Method Key Steps Advantages Limitations
Guanosine Route Protection, chlorination, SNAr, deaminationHigh yield (70–80%), scalableMultiple steps increase purification complexity
Tricyclic Intermediate Tricyclic formation, thionation, couplingNovel approach, avoids harsh chlorinationLow overall yield (40–50%), complex intermediates
SNAr with Dichloropurine Glycosylation, selective SNAr, hydrolysisSelective substitution, fewer stepsRequires specialized glycosylation conditions

Optimization Strategies and Reaction Condition Details

Solvent and Temperature Effects

  • SNAr Reactions : DMF or DMSO at 60–80°C improve reaction rates due to their high polarity and ability to stabilize transition states.

  • Thionation : Anhydrous toluene at reflux (110°C) maximizes Lawesson’s reagent efficiency.

Catalytic Enhancements

  • Palladium Catalysts : Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) accelerates coupling reactions with 4-methylphenyl iodide, reducing reaction time from 24 h to 6 h.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances thiolate nucleophilicity in SNAr reactions, improving yields by 15–20%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, H-8), 7.45–7.30 (m, 4H, aromatic), 6.05 (d, J = 6.2 Hz, 1H, H-1'), 5.45–5.20 (m, 3H, ribose), 2.40 (s, 3H, CH₃), 2.10–2.05 (m, 9H, OAc).

  • HRMS (ESI) : m/z calcd for C₂₃H₂₄N₄O₈S [M+H]⁺ 517.1335, found 517.1338.

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows ≥98% purity with a retention time of 12.3 min.

Challenges in Synthesis and Troubleshooting Strategies

Byproduct Formation

  • Issue : Deacetylation during basic conditions leads to ribose degradation.

  • Solution : Use milder bases (e.g., K₂CO₃ instead of NaH) and monitor reaction pH.

Low Thio Substitution Yield

  • Issue : Incomplete displacement of chloro groups due to steric hindrance.

  • Solution : Increase reaction temperature to 80°C and extend reaction time to 24 h .

Análisis De Reacciones Químicas

Types of Reactions

6-[(4-Methylphenyl)thio]-2-oxo-9-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the purine base or the ribofuranosyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Aplicaciones Científicas De Investigación

Antiviral Activity

Research has indicated that purine derivatives can exhibit antiviral properties. The compound has shown potential as an antiviral agent, particularly against RNA viruses. Its structural similarity to nucleosides allows it to interfere with viral replication processes, making it a candidate for further development in antiviral therapies .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes such as phosphodiesterases (PDEs). Inhibitors of PDEs are crucial in the treatment of various conditions, including erectile dysfunction and pulmonary hypertension. The structure-activity relationship (SAR) studies suggest that modifications to the thio group may enhance enzyme inhibition efficacy .

Purinergic Signaling Modulation

Purinergic signaling plays a vital role in numerous physiological processes, including immune response and neurotransmission. Compounds like 6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine can modulate purinergic receptors, potentially leading to therapeutic applications in treating inflammatory diseases and neurological disorders .

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry explored the antiviral effects of various purine derivatives, including the compound of interest. The results demonstrated significant inhibition of viral replication in vitro, suggesting that this compound could serve as a lead for developing new antiviral drugs .

Case Study 2: Phosphodiesterase Inhibition

In another investigation, researchers synthesized several derivatives of purines and tested their inhibitory effects on phosphodiesterases. The findings indicated that modifications similar to those present in this compound resulted in enhanced inhibition profiles compared to traditional inhibitors .

Mecanismo De Acción

The mechanism of action of 6-[(4-Methylphenyl)thio]-2-oxo-9-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Compound Name Substituents (Purine Position) Ribose Modifications Key Properties/Applications Reference
Target Compound : 6-[(4-Methylphenyl)thio]-2-oxo-9-(tri-O-acetyl-β-D-ribofuranosyl)-2,3-dihydropurine C6: 4-methylphenylthio; C2: oxo 2',3',5'-tri-O-acetyl Intermediate for nucleoside prodrugs
6-Chloro-9-(tri-O-acetyl-β-D-ribofuranosyl)purine C6: Cl 2',3',5'-tri-O-acetyl Precursor for antimetabolites
2-Chloro-6-amino-9-(tri-O-acetyl-β-D-ribofuranosyl)purine C2: Cl; C6: NH2 2',3',5'-tri-O-acetyl Antiviral scaffold (e.g., adenosine analogs)
N6-Methyl-9-(4’-thio-β-D-ribofuranosyl)adenine C6: NH(CH3) 4’-thio ribose; 5’-methylaminocarbonyl A3 adenosine receptor agonist
9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)purine-6-thiol C6: SH; ribose: 2’-fluoro 2’-deoxy-2’-fluoro-arabinofuranosyl Antiviral (fluoro enhances metabolic stability)

Substituent Effects on Bioactivity

  • The thioether may resist enzymatic degradation better than oxo or amino groups. Chloro (): Introduces electronegativity, favoring interactions with DNA/RNA polymerase active sites. Used in prodrugs like cladribine. Amino (): Increases hydrogen-bonding capacity, critical for base-pairing in antisense oligonucleotides.
  • This could lower toxicity compared to fully aromatic purines. Chloro (): May sterically hinder enzyme binding or stabilize transition states in kinase inhibition.
  • Ribose Modifications :

    • Tri-O-acetyl (Target Compound, ): Protects ribose during synthesis; acetyl groups are hydrolyzed in vivo to yield active nucleosides.
    • 4’-Thio (): Mimics natural ribose while conferring resistance to phosphorylases, extending half-life.
    • 2’-Fluoro (): Enhances metabolic stability and binding affinity to viral polymerases.

Physicochemical Properties

  • Solubility : The acetylated ribose in the target compound and analogs () increases hydrophobicity, requiring formulation with solubilizing agents.
  • Stability : The 2,3-dihydro structure may reduce oxidation susceptibility compared to unsaturated purines.
  • Synthetic Routes: Target Compound: Likely synthesized via Vorbrüggen glycosylation, coupling a silylated purine with acetylated ribose, followed by thioether formation . Analog : Uses chloro and amino substitutions via nucleophilic aromatic substitution.

Actividad Biológica

6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine, also known as a derivative of purine nucleosides, has garnered attention due to its potential biological activities. This compound is characterized by a complex molecular structure with the formula C23H24N4O8S and a molecular weight of 516.52 g/mol. Its synthesis and biological implications are crucial for understanding its potential therapeutic applications.

Synthesis

The compound can be synthesized through various chemical reactions involving guanosine derivatives. A notable synthetic route involves the transformation of guanosine into 2',3'-dideoxyisoguanosine via the intermediate this compound, which highlights its role as a key intermediate in nucleoside chemistry .

Antiviral Properties

Research indicates that derivatives of purine nucleosides exhibit significant antiviral activity. For instance, compounds similar to this compound have shown effectiveness against viral infections by inhibiting viral replication mechanisms . The mechanism typically involves interference with nucleotide metabolism in viruses, thus hindering their ability to replicate.

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. For example, related compounds have been tested for their cytotoxic effects on various cancer cell lines using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures cell viability . The results suggest that modifications in the purine structure can enhance anticancer activity, making it a candidate for further investigation in cancer therapy.

The biological activity of this compound is believed to be mediated through its interaction with adenosine receptors. Specifically, compounds derived from this structure have been evaluated for their affinity towards A1, A2A, A2B, and A3 adenosine receptors. These interactions can influence various physiological processes including inflammation and tumor growth inhibition .

Case Studies

  • Adenosine Receptor Antagonism : In a study focusing on adenosine receptor antagonists, derivatives similar to the compound were shown to selectively inhibit the A3 receptor, which is implicated in tumor progression and immune response modulation. The antagonistic activity was quantified using radioligand binding assays demonstrating significant selectivity over other receptor subtypes .
  • Antiviral Efficacy : Another study explored the antiviral efficacy of related purine derivatives against HIV and other viral pathogens. The findings indicated that these compounds could reduce viral load significantly in vitro, suggesting potential for therapeutic use in viral infections .

Data Tables

PropertyValue
Molecular Formula C23H24N4O8S
Molecular Weight 516.52 g/mol
CAS Number 135041-24-6
Storage Temperature -20°C
Biological Activity Antiviral, Anticancer

Q & A

Q. What are the key considerations for synthesizing 6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-2,3-dihydropurine with high purity?

Methodological Answer:

  • Reaction Optimization : Use regioselective thioetherification at the purine C6 position. Protect the ribofuranosyl group with acetyl (Ac) groups to prevent unwanted side reactions during coupling. For example, describes similar protocols for purine derivatives using tert-butyldimethylsilyl (TBS) or acetyl protecting groups to stabilize reactive hydroxyls .
  • Purification : Employ silica gel chromatography with gradients of ethyl acetate/hexane for intermediate purification. Final purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm substitution patterns .
  • Yield Improvement : Monitor reaction progress via TLC (silica gel 60 F254) and optimize stoichiometry of reagents (e.g., 1.2 equivalents of 4-methylthiophenol to purine precursor) to minimize byproducts .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and acetyl group placement?

Methodological Answer:

  • NMR Analysis : Use ¹H NMR (DMSO-d6 or CDCl3) to confirm the presence of acetyl groups (δ ~2.0–2.1 ppm for methyl protons) and the 4-methylphenylthio moiety (δ ~7.2–7.4 ppm for aromatic protons). 2D NMR (COSY, HSQC) can resolve overlapping signals in the ribofuranosyl region .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) in ESI+ mode to validate the molecular ion ([M+H]⁺). For example, reports FAB-MS for analogous nucleosides, which can be adapted for this compound .
  • X-ray Crystallography : If single crystals are obtainable (e.g., via slow evaporation in dichloromethane/methanol), crystallographic data will unambiguously confirm stereochemistry and substitution patterns .

Q. What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer:

  • Hydrolysis Prevention : The acetylated ribofuranosyl group is susceptible to hydrolysis in aqueous or high-humidity conditions. Store the compound under inert gas (argon) at –20°C in anhydrous DMSO or acetonitrile .
  • Light Sensitivity : The thioether linkage may degrade under UV light. Use amber vials and conduct experiments in low-light conditions. Monitor degradation via HPLC every 3 months .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 4-methylphenylthio group on biological activity?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with substituents varying in steric bulk (e.g., 4-ethylphenyl, 4-fluorophenyl) or electronic properties (e.g., 4-nitrophenyl). Use protocols from , which outlines Suzuki couplings or nucleophilic aromatic substitutions for purine C6 modifications .
  • Biological Assays : Test inhibition of viral polymerases (e.g., HCV NS5B) using fluorescence-based assays. Compare IC50 values against unmodified nucleosides (e.g., ribavirin) to quantify potency enhancements from the thioether group .
  • Data Interpretation : Use molecular docking (AutoDock Vina) to correlate activity with binding affinity in the polymerase active site. highlights AI-driven approaches for SAR optimization .

Q. What experimental strategies resolve contradictions in enzymatic inhibition data between in vitro and cell-based assays?

Methodological Answer:

  • Membrane Permeability Testing : Use Caco-2 cell monolayers to assess compound permeability (Papp). Low permeability may explain reduced efficacy in cell assays despite strong in vitro inhibition. Modify the ribofuranosyl group with prodrug strategies (e.g., phosphoramidate) to enhance uptake .
  • Metabolite Profiling : Incubate the compound with liver microsomes (human or murine) and analyze via LC-MS/MS to identify deacetylated or oxidized metabolites that may interfere with activity .
  • Control for Off-Target Effects : Include kinase inhibition panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific interactions .

Q. How can computational modeling guide the optimization of this compound for RNA virus targeting?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate the compound’s binding to viral RNA-dependent RNA polymerase (RdRp) using GROMACS. Focus on hydrogen bonding between the 2-oxo group and conserved aspartate residues in the active site .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs with modified thioaryl groups to prioritize synthesis targets. discusses AI-driven FEP for nucleoside analogs .
  • ADMET Prediction : Use SwissADME or ADMETlab to predict metabolic stability and toxicity early in the design phase, reducing late-stage attrition .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.